molecular formula C8H12O4 B150866 cis-3-Carbomethoxycyclopentane-1-carboxylic acid CAS No. 96382-85-3

cis-3-Carbomethoxycyclopentane-1-carboxylic acid

Cat. No. B150866
CAS RN: 96382-85-3
M. Wt: 172.18 g/mol
InChI Key: FVUHGTQDOMGZOT-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a chemical compound that belongs to the family of cyclopentane carboxylic acids. It is characterized by the presence of a carboxylic acid group and a carbomethoxy group on a cyclopentane ring. The compound's structure is related to various cycloalkanecarboxylic acids, which have been studied for their isomerization behaviors and synthetic applications in organic chemistry.

Synthesis Analysis

The synthesis of cyclopentane carboxylic acid derivatives often involves the isomerization of homologous compounds. For instance, the isomerization of 2-hydroxycycloalkanecarboxylic acids under basic conditions has been studied, starting from the cis isomers . This process can afford synthetically useful amounts of trans acids with minimal formation of olefinic acids. Similarly, the synthesis of related compounds, such as cis-1,1-Dimethyldecalin-10-carboxylic acids, involves methylation, hydrogenation, and Wolff-Kishner reduction . These methods could potentially be adapted for the synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclopentane carboxylic acid derivatives can be analyzed using various spectroscopic techniques, including NMR. Conformational and NBO (Natural Bond Orbital) analysis can provide insights into the electronic structure and conformational preferences of these molecules . For example, the cis and trans isomers of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate were studied to understand the effects of substituents on chemical shifts and electronic density .

Chemical Reactions Analysis

Cyclopentane carboxylic acid derivatives can undergo various chemical reactions. The photochemistry of acyl azides derived from these acids can lead to the formation of isocyanates and other cyclic products . Additionally, the bromine oxidation of bicyclic compounds with a 1,3-dimethoxytrimethylene bridge can be used to introduce two cis-carboxyl groups, as demonstrated in the synthesis of cis-cyclopentane-1,3-dicarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane carboxylic acid derivatives are influenced by their molecular structure. For instance, the presence of multiple carboxyl groups can affect the compound's acidity, solubility, and reactivity. Vicinal dicarboxylation of alkenes can be used to synthesize compounds like cis-1-Methylcyclopentane-1,2-dicarboxylic acid, which may share similar properties with cis-3-Carbomethoxycyclopentane-1-carboxylic acid . The synthesis of dihydroxycyclopentanecarboxylic acid derivatives also highlights the challenges in separating diastereomeric mixtures, which can impact the purity and characterization of these compounds .

Scientific Research Applications

Monitoring and Analysis in Human Urine

A study developed a method for determining various metabolites including cis-3-carbomethoxycyclopentane-1-carboxylic acid in human urine. This method involves solid-phase extraction, additional liquid–liquid extraction clean-up, and gas chromatography-tandem mass spectrometry. It was employed to detect and quantify pyrethroid metabolites in urine samples (Arrebola et al., 1999).

Synthesis of Derivatives

Research on convenient syntheses of 1,2-Ureylenecyclopentane derivatives, including cis-3-carbomethoxycyclopentane-1-carboxylic acid, has been documented. These syntheses play a crucial role in chemical research and industrial applications (Takaya et al., 1967).

Application in Catalysis

A study explored the carboxylic acid promoted cis-dihydroxylation and epoxidation of alkenes, demonstrating the use of carboxylic acids like cis-3-carbomethoxycyclopentane-1-carboxylic acid in tuning a catalyst's selectivity (de Boer et al., 2005).

Method Development for Measuring Urinary Metabolites

Another study developed a method for measuring urinary metabolites of synthetic pyrethroid insecticides, including cis-3-carbomethoxycyclopentane-1-carboxylic acid. This is significant in assessing exposure to various environmental chemicals (Baker et al., 2004).

Conformational Analysis in Aqueous Environments

Research has been conducted on the conformational analysis of glutamic acid analogues, including cis-3-carbomethoxycyclopentane-1-carboxylic acid, in aqueous environments. This analysis is critical for understanding the interactions of these compounds in biological systems (Larue et al., 1995).

Synthesis of Dicarboxylic Acids

A study described the syntheses of cis-cyclopentane-1,3-dicarboxylic acid and related compounds. The key step involves a novel bromine oxidation method, highlighting the synthetic versatility of such compounds (Camps & Jaime, 1981).

Safety And Hazards

The safety data sheet (SDS) for cis-3-Carbomethoxycyclopentane-1-carboxylic acid can be found online . It’s important to note that this compound is for research use only and not for medicinal, household, or other uses .

properties

IUPAC Name

(1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUHGTQDOMGZOT-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Carbomethoxycyclopentane-1-carboxylic acid

CAS RN

96382-85-3
Record name rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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